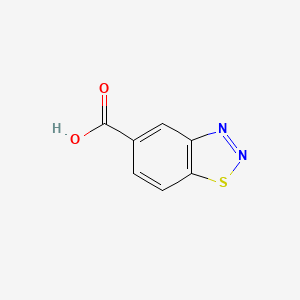

1,2,3-Benzothiadiazole-5-carboxylic acid

Vue d'ensemble

Description

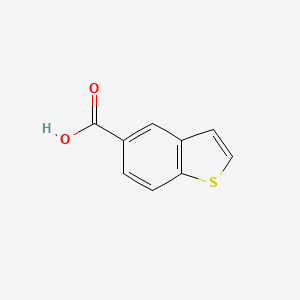

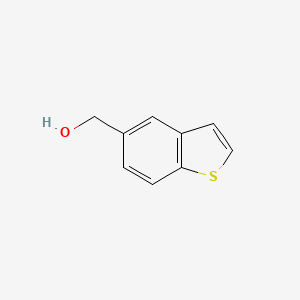

1,2,3-Benzothiadiazole-5-carboxylic acid is a compound that has been studied for various applications, including its role as a synergist for pesticides and its potential in organic synthesis. The compound is part of the benzothiadiazole family, which is characterized by a heterocyclic structure containing both sulfur and nitrogen atoms within a benzene ring. This structure is known for its versatility in chemical reactions and its ability to interact with a range of biological targets .

Synthesis Analysis

The synthesis of derivatives of benzothiadiazole, such as 6-carboxyl-1,2,3-benzothiadiazole, has been reported using starting materials like p-aminobenzoic acid. The process involves acetylation, sulfonyl chloride formation, reduction, and diazotization to yield the desired product . Additionally, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group in Pd(II)-catalyzed C-H activation/functionalization reactions, showcasing the compound's utility in complex organic synthesis .

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is crucial for their chemical reactivity and biological activity. X-ray crystallography has been used to ascertain the regio- and stereoselectivity of reactions involving these compounds, such as the Pd(II)-catalyzed arylation of carboxamides directed by 4-amino-2,1,3-benzothiadiazole . The structure-activity relationships of these compounds have also been explored, with substituents on the benzothiadiazole ring influencing their synergistic activity with pesticides .

Chemical Reactions Analysis

Benzothiadiazole derivatives participate in a variety of chemical reactions. For instance, they can act as synergists when combined with carbaryl, enhancing its effectiveness against pests like the house fly. The synergistic activity is influenced by the substituents on the benzothiadiazole ring, with halogen, alkyl, or alkoxy groups contributing to the activity . The chemical reactivity of these compounds is also demonstrated in their use as directing groups for C-H activation, enabling the functionalization of carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. These properties are important for their application in various fields, such as organic synthesis and materials science. For example, carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety have been studied for their liquid crystalline behaviors, with the length of the alkoxy chain affecting the phase behavior of the compounds . The robust synthesis methods for benzothiazoles from carboxylic acids, including those with hydroxyl and amino substituents, highlight the versatility and adaptability of these compounds .

Applications De Recherche Scientifique

Plant Defense and Agricultural Chemistry

- Synthesis and Plant Defense Induction : 1,2,3-Benzothiadiazole derivatives, such as carboxyl 1,2,3-benzothiadiazole, have been synthesized for use as inducers of systemic acquired resistance in plants (Zhao, 2002).

- Elicitors of Taxoid Biosynthesis : Unnatural elicitors derived from 1,2,3-benzothiadiazole-7-carboxylic acid have been synthesized, showing powerful activity in promoting taxoid biosynthesis in Taxus chinensis cells (Xu et al., 2006).

- Residue Determination in Agriculture : A study developed a method for residue determination of a plant activator derivative of 1,2,3-benzothiadiazole-7-carboxylic acid in soil, vegetable, and water using gas chromatography (Shuying et al., 2015).

Chemistry and Material Science

- Synthesis of Derivatives : Research has been conducted on the synthesis of various 1,2,3-benzothiadiazole derivatives for different applications, such as in the synthesis of benzimidazole derivatives with potential antihypertensive properties (Kohara et al., 1996).

- Photocurrent Generation in Nanofibers : A carboxylic acid derivative with a benzothiadiazole unit was used to create nanofibers for photocurrent generation, highlighting its potential in optoelectronic applications (Xue et al., 2015).

Medical and Pharmacological Research

- Anticancer Activity : Some derivatives of benzothiadiazole-7-carboxylates have been synthesized and evaluated for their anticancer activities against specific cancer cells (Zhu et al., 2008).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1,2,3-benzothiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIALVLMUYKKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370736 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzothiadiazole-5-carboxylic acid | |

CAS RN |

192948-09-7 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)